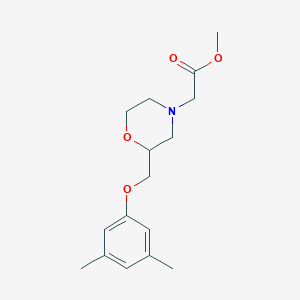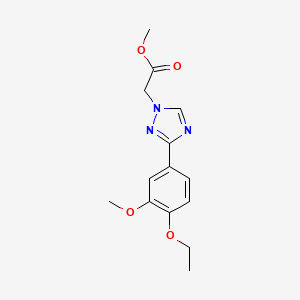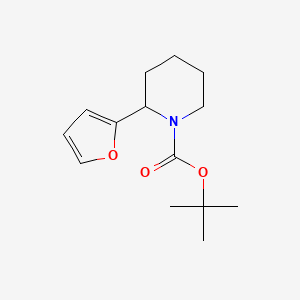
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is a complex organic compound that features a unique structure combining an indolizine ring, a thiazole ring, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone.
Coupling Reaction: The final step involves coupling the indolizine and thiazole rings with an aniline derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)phenylamine
- 4-(Thiazol-2-yl)aniline
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is unique due to the combination of the indolizine and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Propiedades
Fórmula molecular |
C18H15N3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H15N3S/c1-12-9-15-7-2-3-8-21(15)17(12)16-11-22-18(20-16)13-5-4-6-14(19)10-13/h2-11H,19H2,1H3 |
Clave InChI |
SEBPNNXKWRTHAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)C4=CC(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)



![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)







![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

